1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone 1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659809
InChI: InChI=1S/C8H5BrF3NO/c1-4(14)7-5(9)2-3-6(13-7)8(10,11)12/h2-3H,1H3
SMILES: CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br
Molecular Formula: C8H5BrF3NO
Molecular Weight: 268.03 g/mol

1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone

CAS No.:

Cat. No.: VC13659809

Molecular Formula: C8H5BrF3NO

Molecular Weight: 268.03 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone -

Specification

Molecular Formula C8H5BrF3NO
Molecular Weight 268.03 g/mol
IUPAC Name 1-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone
Standard InChI InChI=1S/C8H5BrF3NO/c1-4(14)7-5(9)2-3-6(13-7)8(10,11)12/h2-3H,1H3
Standard InChI Key SUABKCVSCIAJRZ-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br
Canonical SMILES CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure is characterized by a pyridine ring substituted at three distinct positions:

  • Position 2: Acetyl group (CH3C=O\text{CH}_3\text{C=O}), introducing ketone functionality.

  • Position 3: Bromine atom, a halogen with high electrophilic substitution potential.

  • Position 6: Trifluoromethyl group (CF3\text{CF}_3), conferring electron-withdrawing effects and metabolic stability.

This substitution pattern is critical for directing regioselective reactions, particularly in cross-coupling and nucleophilic substitution processes. The three-dimensional conformation, verified via computational modeling , reveals a planar pyridine ring with slight distortions due to steric interactions between the CF3\text{CF}_3 and acetyl groups.

Spectroscopic and Computational Data

  • IUPAC Name: 1-[3-bromo-6-(trifluoromethyl)pyridin-2-yl]ethanone.

  • SMILES: CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br\text{CC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br} .

  • InChIKey: SUABKCVSCIAJRZ-UHFFFAOYSA-N\text{SUABKCVSCIAJRZ-UHFFFAOYSA-N} .

  • Predicted Physicochemical Properties:

    • Boiling Point: ~233–240°C (extrapolated from analogous pyridines) .

    • Density: 1.28–1.35 g/cm³ .

    • pKa: -1.24 (indicative of weak acidity at the ketone oxygen) .

Synthesis and Manufacturing

Bromination Strategies

The synthesis of 1-(3-bromo-6-(trifluoromethyl)pyridin-2-yl)ethanone typically begins with 3-(trifluoromethyl)pyridine as the precursor. A two-step protocol is employed:

  • Directed Lithiation: Treatment with sec-butyllithium at -78°C generates a lithiated intermediate at the 2-position .

  • Acetylation: Quenching with N,N-dimethylacetamide\text{N,N-dimethylacetamide} introduces the acetyl group, followed by bromination using N-bromosuccinimide\text{N-bromosuccinimide} (NBS) to install the bromine atom.

Optimized Reaction Conditions:

  • Solvent: Diethyl ether or tetrahydrofuran.

  • Temperature: -78°C for lithiation, room temperature for acetylation.

  • Yield: 54–65% after column chromatography .

Alternative Routes

  • Cross-Coupling Approaches: Palladium-catalyzed Buchwald-Hartwig amination has been explored to introduce nitrogen-containing substituents, though this method remains underutilized for this specific compound.

  • Halogen Exchange: Fluorine-to-bromine exchange on pre-functionalized pyridines offers a pathway but faces challenges in selectivity .

Applications in Pharmaceutical and Agrochemical Development

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example:

  • Anticancer Agents: The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids to generate biaryl scaffolds targeting EGFR and VEGFR kinases.

  • Antiviral Therapeutics: Incorporation into prodrugs enhances bioavailability, as demonstrated in recent studies on hepatitis C virus (HCV) protease inhibitors.

Agrochemical Innovations

  • Herbicides: Functionalization at the 3-position with amine groups yields compounds with enhanced herbicidal activity against broadleaf weeds.

  • Insect Growth Regulators: The CF3\text{CF}_3 group improves resistance to metabolic degradation in lepidopteran pests.

Research Advancements and Mechanistic Insights

Reactivity Profiling

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyridine ring undergoes SNAr at the 3-position (bromine site) with amines and thiols, yielding diverse analogs.

  • Cross-Coupling Reactions: Suzuki and Sonogashira couplings at the bromine position enable rapid diversification. For instance, coupling with phenylboronic acid produces a biaryl derivative with enhanced π-stacking capabilities.

Computational Modeling

Density functional theory (DFT) studies reveal:

  • The CF3\text{CF}_3 group lowers the LUMO energy (-2.1 eV), enhancing electrophilicity at the 3-position .

  • Transition state barriers for SNAr reactions are reduced by 15–20% compared to non-fluorinated analogs .

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